Cas no 124863-83-8 (5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde)

5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde
- 2-Cycloocten-1-one,5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
- 5-(t-butyldimethylsilyloxy)cyclooct-2-enone
- 5-(tert.Butyldimethylsilyloxymethyl)-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carbaldehyde
-
計算された属性
- 精确分子量: 429.25000
じっけんとくせい
- PSA: 39.19000
- LogP: 7.46880
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B691435-5mg |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde |
124863-83-8 | 5mg |
$ 104.00 | 2023-04-18 | ||
TRC | B691435-10mg |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde |
124863-83-8 | 10mg |
$ 150.00 | 2023-04-18 | ||
TRC | B691435-25mg |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde |
124863-83-8 | 25mg |
$ 333.00 | 2023-04-18 | ||
TRC | B691435-100mg |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde |
124863-83-8 | 100mg |
$ 1171.00 | 2023-04-18 | ||
TRC | B691435-50mg |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde |
124863-83-8 | 50mg |
$ 649.00 | 2023-04-18 |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde 関連文献
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehydeに関する追加情報
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde (CAS No. 124863-83-8): A Comprehensive Overview
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde (CAS No. 124863-83-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, with its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential applications in drug discovery.
The chemical structure of 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde is characterized by a pyridine core substituted with a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group at the 5-position, two isopropyl groups at the 2 and 6 positions, and a 4-fluorophenyl group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The TBS protecting group is particularly important as it can be selectively removed under mild conditions, making the compound a valuable intermediate in synthetic chemistry.
The synthesis of 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde typically involves several steps. One common approach is to start with a commercially available pyridine derivative and sequentially introduce the required substituents through a series of reactions such as substitution, coupling, and protection/deprotection steps. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been widely used to introduce aryl groups like 4-fluorophenyl efficiently.
In terms of biological activity, 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde has been studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits significant activity against various biological targets. For instance, it has been reported to have potent inhibitory effects on specific enzymes involved in metabolic pathways. Additionally, preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties, making it an attractive candidate for further investigation.
The potential applications of 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde in drug discovery are diverse. Its unique structure and biological activities make it suitable for use as a scaffold in the design of new therapeutic agents. For example, it can serve as a starting point for developing drugs targeting specific diseases such as cancer, inflammatory disorders, and metabolic diseases. Moreover, its ability to be selectively modified through the removal of the TBS protecting group allows for the synthesis of a wide range of derivatives with varying biological activities.
In conclusion, 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde (CAS No. 124863-83-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further study and development as a therapeutic agent. Ongoing research continues to explore its full potential and identify new applications in drug discovery.
124863-83-8 (5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde) Related Products
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 53117-14-9(Ethyl (2-methylphenyl)amino(oxo)acetate)
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)
- 851977-65-6(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)




